

# Elucidating the Complex Architecture of Paspaline: A Technical Guide

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Compound of Interest		
Compound Name:	Paspaline	
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#### Introduction

Paspaline is a complex indole-diterpenoid natural product first isolated from the fungus Claviceps paspali. It belongs to the paspaline-type indole diterpenes, a large class of fungal metabolites known for their diverse and potent biological activities, including tremorgenic effects.[1] These neurotoxic effects have been observed in livestock that consume grasses infected with fungi producing these compounds.[1] The intricate, hexacyclic ring system of paspaline, featuring several stereocenters and quaternary carbons, presents a significant challenge for chemical structure elucidation and has made it a compelling target for total synthesis.[1][2][3] Paspaline is also a key biosynthetic precursor for a wide array of more complex indole diterpenes, such as paxilline and the lolitrems.[4][5][6] This guide provides a detailed overview of the analytical techniques and experimental workflows employed to decipher the chemical structure of paspaline, offering a technical resource for researchers in natural product chemistry and drug development.

# **Core Methodologies in Structure Elucidation**

The definitive structure of **paspaline** was established through a combination of powerful analytical techniques. High-Resolution Mass Spectrometry (HRMS) was crucial for determining its molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments were employed to piece together its complex carbon



skeleton and establish connectivities. Ultimately, X-ray crystallography provided unambiguous confirmation of the relative and absolute stereochemistry.[1][3]

## Mass Spectrometry (MS)

High-resolution mass spectrometry is the foundational step for determining the elemental composition of a new compound. For **paspaline** and its analogues, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) is typically used to obtain a precise mass measurement of the protonated molecule [M+H]<sup>+</sup> or other adducts like [M+Na]<sup>+</sup>.[7] This allows for the calculation of a unique molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Paspaline Analogues	
Compound	lon
Paspaline C	[M+H] <sup>+</sup>
Paspaline D	[M+Na] <sup>+</sup>
Paxilline D	[M+H] <sup>+</sup>

Data sourced from a study on new **paspaline** and paxilline derivatives.[7]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules like **paspaline**. A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments is required to assemble the full structure.

- ¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, splitting patterns (multiplicity), and coupling constants reveal adjacent protons.
- 13C NMR: Determines the number of unique carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl).
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (<sup>1</sup>H-<sup>1</sup>H vicinal coupling), which helps in tracing out spin systems







within the molecule.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the individual spin systems and piecing together the entire carbon skeleton, especially across quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule. For instance, key NOESY correlations can establish the orientation of substituents on the ring systems.[7]



Table 2: Representative <sup>1</sup>H NMR Data for a Paspaline Analogue (Paspaline C)

Position	δH (ppm)	Multiplicity (J in Hz)
1-NH	7.63	S
20	7.15	d (7.8)
21	6.90	t (7.8)
22	7.01	t (7.8)
23	6.85	d (7.8)
7	3.59	m
9	2.11	m
13	2.21	m
16	2.50	m
28-CH₃	1.15	S
29-CH₃	1.25	S
30-CH₃	1.05	S
32-CH₃	0.85	S
33-CH₃	0.95	S



Table 3: Representative <sup>13</sup> C NMR Data for a Paspaline Analogue (Paspaline C)	
Position	δC (ppm)
3	48.5
4	42.1
7	78.2
8	35.6
9	52.3
12	40.1
13	55.4
16	50.1
18	138.2
19	125.4
20	118.9
21	119.5
22	110.8
23	127.6
27	75.8
31	106.5

Note: The data presented is for **Paspaline** C, a close analogue of **Paspaline**, as reported in the literature.[7] NMR data is typically recorded in CDCl<sub>3</sub> at frequencies of 600 MHz for <sup>1</sup>H and 150 MHz for <sup>13</sup>C.[7]

# X-ray Crystallography

While MS and NMR can define the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional



structure. The absolute structure of **paspaline** was confirmed in 1980 by Springer and Clardy through X-ray diffraction studies.[3] This technique was indispensable in confirming the complex stereochemical arrangement of the multiple chiral centers within the **paspaline** core. [1][3]

# **Experimental Protocols**

The following sections describe standardized protocols for the key analytical techniques used in the structure elucidation of **paspaline** and other natural products.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A standard internal reference, such as tetramethylsilane (TMS), may be used.
- Instrumentation: Data is acquired on a high-field NMR spectrometer, such as a Bruker Avance-III, operating at a proton frequency of 600 MHz or higher to ensure adequate signal dispersion.[7]
- 1D Spectra Acquisition: Standard pulse programs are used to acquire <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} spectra.
- 2D Spectra Acquisition: A suite of 2D NMR experiments is run, including COSY, HMBC, and NOESY. Acquisition and processing parameters (e.g., number of scans, spectral width, mixing time for NOESY) are optimized for the specific molecule to obtain high-quality correlation data.

#### **High-Resolution Mass Spectrometry (HR-ESI-MS)**

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 μg/mL.
- Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF Orbitrap-FTMS.[7]
- Data Acquisition: The sample is introduced into the ion source via direct infusion or LC-MS.
   Data is acquired in positive ion mode to observe [M+H]+ or [M+Na]+ ions. The instrument is



calibrated to ensure high mass accuracy (typically < 5 ppm error).

• Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition using specialized software, which provides a list of possible molecular formulas within the specified mass tolerance.

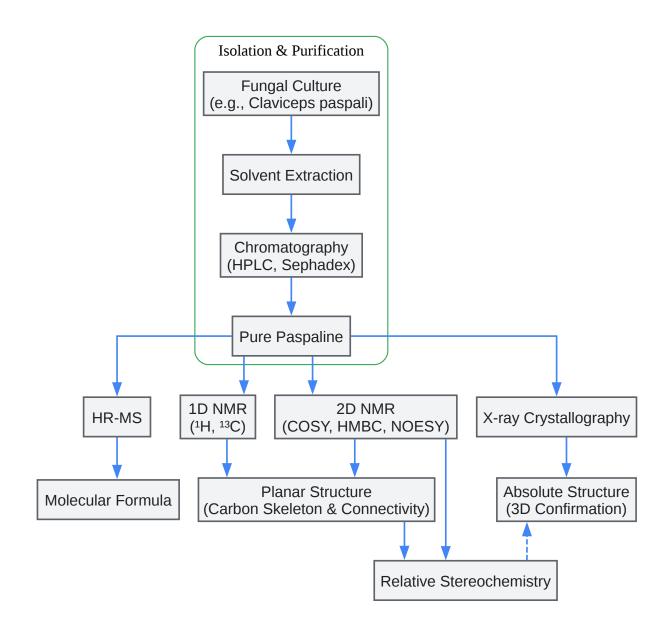
## **Single-Crystal X-ray Crystallography**

- Crystallization: High-quality single crystals of the compound must be grown. This is often a rate-limiting step and involves slowly evaporating a solution of the pure compound in a suitable solvent or solvent system until saturation is reached and crystals form.[8]
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibration. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9][10]
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to determine the final atomic positions, yielding a complete 3D structure of the molecule.[9][11]

## **Visualizations**

The following diagrams illustrate the logical workflow and key structural relationships involved in the elucidation of **paspaline**.

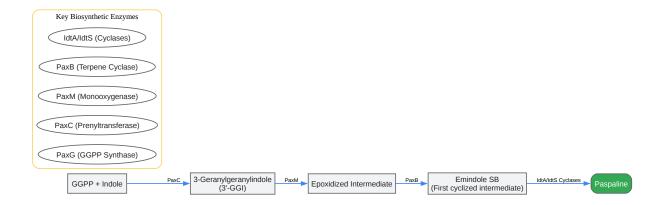




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Workflow for the structure elucidation of **Paspaline**.





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Simplified biosynthetic pathway of **Paspaline**.

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